(3-Cyanopyridin-4-yl)boronic acid

Description

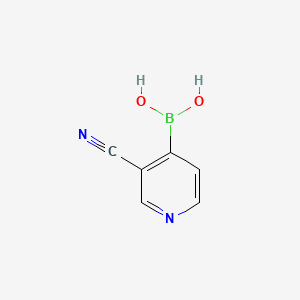

Structure

2D Structure

Properties

IUPAC Name |

(3-cyanopyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-3-5-4-9-2-1-6(5)7(10)11/h1-2,4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFLCXDWWOPWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660622 | |

| Record name | (3-Cyanopyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874290-89-8 | |

| Record name | (3-Cyanopyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 874290-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of (3-Cyanopyridin-4-yl)boronic acid

An In-Depth Technical Guide to (3-Cyanopyridin-4-yl)boronic Acid: Properties, Reactivity, and Applications

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its unique electronic and structural properties, derived from the interplay between the Lewis acidic boronic acid moiety, the electron-withdrawing nitrile group, and the coordinating pyridine nitrogen, make it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, stability, handling protocols, and chemical reactivity, with a particular focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols for synthesis, characterization, and synthetic application are presented to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective utilization.

Introduction

Boronic acids and their derivatives have emerged from chemical curiosities to indispensable tools in organic synthesis.[1][2] First prepared in 1860, their stability, low toxicity, and versatile reactivity have cemented their role as premier synthetic intermediates.[1][2] A key application of these organoboron compounds is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4]

This compound belongs to the class of heteroarylboronic acids, which are of particular interest in pharmaceutical development. The pyridine ring is a privileged scaffold found in numerous approved drugs, and the additional cyano group acts as a potent electron-withdrawing group and a versatile synthetic handle. This combination makes this compound a valuable reagent for synthesizing biaryl and heteroaryl structures that are often key components of pharmacologically active molecules, including kinase inhibitors and other targeted therapies.[5][6] This document serves as a technical resource, detailing the essential properties and methodologies associated with this important compound.

Physicochemical Properties

The utility of this compound is intrinsically linked to its fundamental physical and chemical characteristics.

Identification and Molecular Structure

Structurally, the compound features a trivalent, sp²-hybridized boron atom with a vacant p-orbital, rendering it a mild Lewis acid.[1] This Lewis acidity is modulated by the electronic effects of the cyanopyridine ring.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 874290-89-8[7] |

| Molecular Formula | C₆H₅BN₂O₂ |

| Molecular Weight | 147.93 g/mol [8] |

| Appearance | Typically an off-white to white solid |

| Melting Point | Data not consistently reported; boronic acids often decompose at high temperatures. For comparison, 3-cyanophenylboronic acid melts at 298 °C with decomposition.[9] |

| Solubility | Generally soluble in polar organic solvents like methanol, THF, and DMSO. Limited solubility in water and nonpolar solvents. |

Structural Equilibrium: The Boroxine Form

In the solid state and in non-aqueous solutions, boronic acids are prone to intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[1][10] This is a reversible equilibrium that is important to recognize during characterization and reaction setup, as the molecular weight of the boroxine is three times that of the monomeric acid (minus three molecules of water).

Caption: Equilibrium between the monomeric boronic acid and its cyclic boroxine anhydride.

Stability and Handling

Proper storage and handling are critical to preserving the integrity and reactivity of boronic acids.

General Stability and Degradation Pathways

While generally stable under ambient conditions for short periods, boronic acids are susceptible to degradation.[1]

-

Hygroscopicity: Anhydrous boronic acids can absorb atmospheric moisture. Conversely, hydrated forms can lose water, especially under vacuum or at elevated temperatures, leading to boroxine formation.[11]

-

Protodeboronation: This is a common decomposition pathway for aryl and heteroaryl boronic acids, particularly those with electron-rich rings or under acidic/basic conditions. The C-B bond is cleaved and replaced by a C-H bond. For this compound, protodeboronation would yield 3-cyanopyridine. The electron-withdrawing nature of the cyanopyridine ring generally provides some stability against this process compared to more electron-rich heterocycles.[12]

Recommended Storage and Handling Protocol

To ensure longevity and consistent performance, the following protocol is recommended.

Protocol 3.2.1: Storage and Handling

-

Storage Environment: Store the compound in a tightly sealed container in a refrigerator or freezer (-20°C is common). The environment should be dry and dark.

-

Inert Atmosphere: For long-term storage, sealing the container under an inert atmosphere of nitrogen or argon is best practice to displace moisture and oxygen.[13]

-

Handling:

-

Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Handle the solid in a glove box or under a stream of inert gas whenever possible.

-

Use clean, dry spatulas and glassware. .

-

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Boronic acids can be irritating to the skin, eyes, and respiratory tract.[8][13]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound is most prominently displayed in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction creates a C-C bond between the boronic acid's pyridyl carbon and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.[3][4]

Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The organoboronic acid (or its boronate form, activated by a base) transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

Caption: A generalized workflow for the Suzuki-Miyaura catalytic cycle.

Protocol 4.1.1: General Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry reaction vial under an inert atmosphere (N₂ or Ar), add this compound (1.2 equivalents), the aryl halide partner (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water or DME/water.

-

Reaction: Heat the mixture with vigorous stirring at a temperature typically between 80-110 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Boronate Ester Formation

To improve stability, solubility, and handling, boronic acids are frequently converted to boronate esters, most commonly the pinacol ester.[14] This derivative is less prone to dehydration and protodeboronation and is often more amenable to purification by chromatography.

Protocol 4.2.1: Pinacol Ester Formation

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and pinacol (1.1 eq.) in a suitable solvent like toluene or THF.

-

Dehydration: Fit the flask with a Dean-Stark apparatus and heat to reflux to azeotropically remove water.

-

Completion: The reaction is typically complete when no more water is collected.

-

Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting pinacol ester can often be used without further purification or can be purified by chromatography or recrystallization.

Synthesis of this compound

The synthesis of pyridinylboronic acids often involves the borylation of an organometallic intermediate. A common and effective method is the halogen-metal exchange of a suitable halopyridine precursor followed by trapping the resulting lithio- or magnesio-species with a borate ester.[12][15]

Caption: A typical synthetic route via halogen-metal exchange and borylation.

Analytical Characterization

Confirming the identity, purity, and stability of this compound is essential before its use in synthesis.

Protocol for Purity Assessment by NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are typically observable.

-

¹H NMR Analysis: Acquire a ¹H NMR spectrum. Expect to see signals corresponding to the three aromatic protons on the pyridine ring. The B(OH)₂ protons will appear as a broad singlet, which will exchange upon addition of D₂O. The presence of signals for 3-cyanopyridine would indicate degradation via protodeboronation.

-

¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. This will confirm the carbon skeleton, including the quaternary carbon attached to the boron atom, which often shows broadness due to quadrupolar relaxation of the boron nucleus.

-

¹¹B NMR Analysis: This specialized technique can directly observe the boron atom. A single resonance around 20-30 ppm is characteristic of a trigonal boronic acid.

Protocol for Stability Assessment by HPLC

-

Standard Preparation: Prepare a stock solution of the boronic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water. Also prepare a standard of the potential degradation product, 3-cyanopyridine.

-

Method Development: Develop a reverse-phase HPLC method (e.g., C18 column) that provides good separation between the boronic acid and 3-cyanopyridine. A gradient elution with water and acetonitrile, both containing 0.1% TFA or formic acid, is a common starting point.

-

Time-Course Study: Store aliquots of the boronic acid solution under different conditions (e.g., room temperature, 40°C, exposure to light).

-

Analysis: Inject samples at regular time intervals (e.g., 0, 24, 48, 72 hours) and quantify the peak areas. The appearance and growth of the 3-cyanopyridine peak relative to the parent boronic acid peak indicates the rate of degradation.

Applications in Research and Development

This compound is a high-value building block for the discovery and synthesis of novel chemical entities with potential therapeutic applications.

-

Scaffold for Kinase Inhibitors: The 4-arylpyridine motif is a common core in many kinase inhibitors. This boronic acid provides a direct route to install the 3-cyanopyridine headgroup onto various aromatic and heteroaromatic cores.

-

Combinatorial Chemistry: Its stability as a pinacol ester makes it well-suited for use in high-throughput synthesis and the creation of compound libraries for screening against biological targets.[12]

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, substituted pyridines are important in the development of new agrochemicals and functional organic materials.

Conclusion

This compound is a powerful and versatile reagent whose value is rooted in its well-defined physicochemical properties and predictable reactivity. A thorough understanding of its structure, stability, and optimal handling procedures is paramount for its successful application. As a key intermediate, particularly for the Suzuki-Miyaura cross-coupling reaction, it provides chemists with a reliable tool for accessing novel cyanopyridine-containing compounds, paving the way for innovations in drug discovery, materials science, and beyond.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-CYANOPYRIDIN-4-YLBORONIC ACID | 874290-89-8 [chemicalbook.com]

- 8. 5-Cyanopyridine-3-boronic acid | C6H5BN2O2 | CID 45079576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-シアノフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 10. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]

- 11. borax.com [borax.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. 3-Cyanopyridine-4-boronic acid pinacol ester | 878194-92-4 [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis of (3-Cyanopyridin--yl)boronic Acid from 3-Cyanopyridine

Abstract

(3-Cyanopyridin-4-yl)boronic acid and its derivatives are pivotal building blocks in contemporary drug discovery and development, serving as versatile intermediates in the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of the primary synthetic strategies for accessing this valuable compound, with a focus on the direct C-H borylation of 3-cyanopyridine. We will explore the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the critical parameters that ensure a successful and scalable synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this important transformation.

Introduction: The Strategic Importance of Pyridylboronic Acids

Pyridylboronic acids and their corresponding esters are indispensable tools in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of a vast array of pharmaceuticals and functional materials. The pyridine motif itself is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Consequently, the ability to selectively introduce a boronic acid moiety onto the pyridine ring opens up a vast chemical space for analog synthesis and lead optimization.

This compound, in particular, offers a unique combination of functionalities. The cyano group serves as a versatile synthetic handle, capable of being transformed into a variety of other functional groups such as amines, amides, and carboxylic acids.[3] The strategic placement of the boronic acid at the 4-position allows for subsequent cross-coupling reactions to build molecular complexity. This guide will focus on the most direct and atom-economical route to this key intermediate: the direct C-H borylation of 3-cyanopyridine.

Synthetic Strategies for Pyridylboronic Acids: A Comparative Overview

Several methods exist for the synthesis of pyridylboronic acids, each with its own set of advantages and limitations.[4] A brief overview is presented below to provide context for the preferred C-H activation approach.

| Synthetic Method | Description | Advantages | Disadvantages |

| Halogen-Metal Exchange | Typically involves the reaction of a halopyridine with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate.[1] | Well-established, often high-yielding for simple substrates. | Requires pre-functionalized (halogenated) starting materials, sensitive to functional groups, often requires cryogenic temperatures.[1][5] |

| Directed Ortho-Metalation (DoM) | A directing group on the pyridine ring guides deprotonation at an adjacent position, followed by borylation. | High regioselectivity. | Requires a directing group, which may need to be installed and later removed. |

| Palladium-Catalyzed Cross-Coupling | Coupling of a halopyridine with a diboron reagent in the presence of a palladium catalyst. | Good functional group tolerance. | Requires a pre-halogenated starting material and a precious metal catalyst. |

| Iridium-Catalyzed C-H Borylation | Direct conversion of a C-H bond to a C-B bond using an iridium catalyst and a diboron reagent.[6][7][8] | Atom-economical, avoids pre-functionalization, often highly regioselective based on sterics.[9][10] | Can be sensitive to electronic effects and catalyst poisoning by the pyridine nitrogen.[7][8][11] |

For the synthesis of this compound from 3-cyanopyridine, the iridium-catalyzed C-H borylation stands out as the most efficient and direct approach. It circumvents the need for a halogenated precursor, thereby reducing step count and improving overall yield.

Core Methodology: Iridium-Catalyzed C-H Borylation of 3-Cyanopyridine

The direct borylation of C-H bonds has emerged as a powerful tool in organic synthesis, offering a highly atom- and step-economical pathway to organoboron compounds.[10][11][12] Iridium-based catalytic systems have proven particularly effective for this transformation.[6][7][9]

Mechanistic Rationale and Causality

The iridium-catalyzed C-H borylation of pyridines proceeds through a well-established catalytic cycle. The active iridium catalyst, typically bearing a bipyridine-based ligand, undergoes oxidative addition into the B-B bond of a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This is followed by the key C-H activation step, where the iridium complex interacts with the pyridine substrate to cleave a C-H bond and form an iridacycle intermediate. Reductive elimination then furnishes the desired pyridylboronic ester and regenerates the active catalyst.

A critical challenge in the borylation of pyridines is the potential for the Lewis basic nitrogen atom to coordinate to the iridium center, leading to catalyst inhibition.[7][8][11] However, the presence of substituents on the pyridine ring can mitigate this issue and also direct the regioselectivity of the borylation. In the case of 3-cyanopyridine, the electron-withdrawing nature of the cyano group deactivates the ring towards electrophilic attack but also influences the regiochemical outcome of the C-H borylation. Steric factors often play a dominant role in determining the site of borylation, with the catalyst preferentially attacking the least hindered C-H bond.[2][13] For 3-cyanopyridine, the C4-position is sterically accessible and electronically distinct, making it a favorable site for borylation.

Experimental Workflow and Protocol

The following protocol represents a field-proven method for the synthesis of this compound pinacol ester, the stable precursor to the free boronic acid.

Caption: Experimental workflow for the synthesis of this compound pinacol ester.

Detailed Protocol:

Materials:

-

3-Cyanopyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(COD)OMe]₂ (Methoxy(cyclooctadiene)iridium(I) dimer)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Anhydrous solvent (e.g., THF, Cyclohexane)

-

Standard laboratory glassware and Schlenk line equipment

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add [Ir(COD)OMe]₂ (1-3 mol%) and dtbpy (1-3 mol%).

-

Reagent Addition: Add 3-cyanopyridine (1.0 equiv) and bis(pinacolato)diboron (1.1-1.5 equiv).

-

Solvent Addition: Add anhydrous solvent to achieve a suitable concentration (typically 0.1-0.5 M).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired this compound pinacol ester.

Hydrolysis to the Boronic Acid (Optional):

The resulting pinacol ester can be hydrolyzed to the free boronic acid if required.

-

Dissolve the pinacol ester in a suitable solvent mixture (e.g., THF/water).

-

Add an acid (e.g., HCl) or a base (e.g., NaOH) and stir at room temperature until the hydrolysis is complete.

-

Neutralize the mixture and extract the aqueous layer with an organic solvent.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the this compound. Note that pyridylboronic acids can be prone to protodeboronation, especially at the 2-position, but 4-pyridylboronic acids generally exhibit good stability.

Key Parameters and Optimization

| Parameter | Rationale and Optimization |

| Catalyst Loading | Typically 1-3 mol% of the iridium precursor and ligand is sufficient. Higher loadings may be required for less reactive substrates but can increase cost. |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) is a commonly used and effective ligand. Other bipyridine-based ligands can also be screened. |

| Solvent | Aprotic, non-coordinating solvents such as cyclohexane or THF are generally preferred. |

| Temperature | Reactions are typically run at elevated temperatures (80-100 °C) to ensure a reasonable reaction rate. |

| Equivalents of B₂pin₂ | A slight excess of the diboron reagent (1.1-1.5 equiv) is often used to drive the reaction to completion. |

Alternative Approaches and Considerations

While iridium-catalyzed C-H borylation is a powerful method, other synthetic routes may be considered depending on the specific context and available starting materials.

Metal-Halogen Exchange

For instances where a halogenated precursor such as 4-bromo-3-cyanopyridine is readily available, a metal-halogen exchange followed by borylation can be a viable option. This typically involves the use of an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent at low temperatures.[14][15][16][17]

Caption: General scheme for metal-halogen exchange followed by borylation.

Key Considerations:

-

Temperature Control: These reactions are often performed at very low temperatures (-78 °C) to prevent side reactions.[1]

-

Functional Group Compatibility: The highly basic and nucleophilic nature of organolithium and Grignard reagents can limit the compatibility with other functional groups on the pyridine ring. The cyano group is generally compatible under these conditions if the reaction is performed quickly at low temperatures.

Conclusion

The synthesis of this compound from 3-cyanopyridine is most effectively and directly achieved through iridium-catalyzed C-H borylation. This modern synthetic method offers high atom economy and avoids the need for pre-functionalized starting materials, making it an attractive choice for both academic research and industrial applications. By understanding the underlying mechanistic principles and carefully controlling the key reaction parameters, researchers can reliably access this valuable building block for the advancement of drug discovery and development programs.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Borylation - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 7. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. Metal-catalysed C–H bond activation and borylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Sterically directed functionalization of aromatic C-H bonds: selective borylation ortho to cyano groups in arenes and heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 15. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 16. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 17. data.epo.org [data.epo.org]

An In-Depth Technical Guide to (3-Cyanopyridin-4-yl)boronic acid: A Keystone Building Block in Modern Drug Discovery

This guide provides an in-depth analysis of (3-Cyanopyridin-4-yl)boronic acid, a heterocyclic organoboron compound of significant interest to researchers in medicinal chemistry and drug development. We will move beyond a simple recitation of facts to explore the compound's structural characteristics, its strategic importance, and its practical application, grounded in established chemical principles.

Strategic Importance in Medicinal Chemistry

This compound belongs to the versatile class of boronic acids, which are indispensable tools in modern organic synthesis.[1][2] The true value of this specific molecule lies in the unique combination of three key structural features:

-

The Boronic Acid Moiety [-B(OH)₂]: This functional group is the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for forging carbon-carbon bonds.[1] This reaction's reliability, mild conditions, and tolerance of diverse functional groups have made it a cornerstone of complex molecule synthesis.[1]

-

The Pyridine Ring: As a heteroaromatic system, the pyridine core is a common scaffold in pharmacologically active compounds. The nitrogen atom can act as a hydrogen bond acceptor and influence the molecule's solubility, metabolic stability, and ability to interact with biological targets.

-

The Cyano Group (-C≡N): This electron-withdrawing group significantly modulates the electronic properties of the pyridine ring. It can also serve as a key interaction point (e.g., as a hydrogen bond acceptor or through dipole-dipole interactions) within a protein binding pocket or be used as a synthetic precursor for other functional groups.

This trifecta of functionalities makes this compound a highly valuable building block for rapidly generating libraries of complex, drug-like molecules to explore structure-activity relationships (SAR).

Molecular Structure and Physicochemical Properties

The foundational characteristics of a reagent dictate its handling, reactivity, and application. The key properties of this compound are summarized below.

Molecular Structure

The structure consists of a pyridine ring substituted at the 3-position with a cyano group and at the 4-position with a boronic acid group.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 874290-89-8 | [3][4] |

| Molecular Formula | C₆H₅BN₂O₂ | [3] |

| Molecular Weight | 147.93 g/mol | [3] |

| Appearance | White to off-white solid | |

| Storage Conditions | 2-8 °C, under inert atmosphere | [3] |

| SMILES | OB(O)C1=C(C=NC=C1)C#N | [3] |

| InChIKey | BIFLCXDWWOPWRD-UHFFFAOYSA-N | [4] |

Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic masses of its constituent atoms:

-

Carbon (C): 6 atoms × 12.011 u = 72.066 u

-

Hydrogen (H): 5 atoms × 1.008 u = 5.040 u

-

Boron (B): 1 atom × 10.81 u = 10.81 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

-

Total Molecular Weight: 147.928 u (commonly rounded to 147.93 g/mol )

Synthesis Protocol

The synthesis of this compound is typically achieved through a directed ortho-metalation followed by borylation. This method leverages the electronic nature of the pyridine ring and the cyano group to control regioselectivity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is adapted from established procedures for the synthesis of pyridinylboronic acids.[5][6]

-

Reaction Setup: Under an inert nitrogen atmosphere, add 12 g of 3-cyanopyridine to 300 g of anhydrous tetrahydrofuran (THF) in a reaction flask equipped with a stirrer.

-

Expertise & Experience: Anhydrous conditions and an inert atmosphere are critical. Lithiated intermediates are highly reactive with water and oxygen, which would quench the reaction and significantly reduce yield.

-

-

Cooling: Cool the reaction system to -30 °C.

-

Causality: Low temperature is essential to prevent side reactions and decomposition of the thermally sensitive 4-lithio-3-cyanopyridine intermediate.

-

-

Lithiating: Slowly add 70 mL of a 2.0 M n-butyllithium (n-BuLi) solution dropwise. Stir for 2 hours.

-

Causality: The n-BuLi acts as a strong base, selectively abstracting the most acidic proton on the pyridine ring, which is at the C4 position, directed by the adjacent cyano group.

-

-

Borylation: Slowly add 41 mL of triisopropyl borate dropwise to the reaction mixture. Continue stirring at -30 °C for 1 hour.

-

Expertise & Experience: Triisopropyl borate is the electrophile. The nucleophilic lithiated pyridine attacks the electrophilic boron atom. Using a borate ester prevents over-alkylation, which can occur with more reactive boron halides.

-

-

Warming: Slowly warm the reaction to room temperature and stir for an additional hour.

-

Hydrolysis: Add 400 g of concentrated hydrochloric acid to the reaction mixture and stir for 1 hour to hydrolyze the borate ester to the desired boronic acid.

-

Workup and Isolation: Allow the mixture to partition. Separate the organic layer and wash it three times with water. Combine all aqueous layers and perform a back-extraction with petroleum ether to recover any dissolved product. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[5]

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl or heteroaryl-aryl structures.

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

This protocol outlines a general procedure for the coupling of this compound with a generic aryl bromide.

-

Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv).

-

Catalyst Addition: Under an inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand.

-

Expertise & Experience: The choice of catalyst and ligand is crucial and depends on the electronic and steric properties of the coupling partners. For heteroaromatic systems, ligands like triphenylphosphine (PPh₃) or more advanced Buchwald or Herrmann-type ligands are often employed to stabilize the palladium catalyst and promote efficient reaction.

-

-

Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane/water or DME/water.[9][10] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 10-15 minutes.

-

Causality: Degassing is a self-validating step; it removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The aqueous component of the solvent aids in dissolving the inorganic base.

-

-

Reaction: Heat the mixture, typically to 80-100 °C, and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely published, data from structurally similar compounds like (2-cyanopyridin-4-yl)boronic acid and 3-cyanophenylboronic acid provide a strong basis for handling precautions.[11][12][13]

-

Hazards: Expected to cause skin and serious eye irritation.[11][13] May cause respiratory irritation.[11][13] May be harmful if swallowed.[11][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents, as recommended.[3][12]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemshuttle.com [chemshuttle.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 3-CYANOPYRIDIN-4-YLBORONIC ACID | 874290-89-8 [chemicalbook.com]

- 6. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (2-Cyanopyridin-4-yl)boronic acid | C6H5BN2O2 | CID 49760399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. aksci.com [aksci.com]

A Technical Guide to the Spectroscopic Characterization of (3-Cyanopyridin-4-yl)boronic Acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the utility of a molecule is inextricably linked to the certainty of its structure and purity. Heterocyclic boronic acids, such as (3-Cyanopyridin-4-yl)boronic acid, represent a class of exceptionally versatile building blocks, pivotal in the construction of complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling. Their value, however, is predicated on rigorous analytical validation. This guide provides an in-depth exploration of the spectroscopic techniques essential for the comprehensive characterization of this compound, moving beyond mere data presentation to elucidate the causal science behind the analytical choices and interpretation. It is designed not as a rigid template, but as a foundational framework for researchers, scientists, and drug development professionals to confidently verify and utilize this critical reagent.

The Molecular Profile of this compound

This compound (CAS: 874290-89-8, Molecular Formula: C₆H₅BN₂O₂) is a bifunctional reagent featuring a pyridine ring substituted with both a cyano group and a boronic acid moiety. This unique combination of an electron-withdrawing cyano group and the versatile boronic acid function makes it a valuable synthon in medicinal chemistry and organic synthesis.

The definitive confirmation of its structure relies on an integrated spectroscopic approach, where each technique provides a unique piece of the structural puzzle. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This phenomenon can complicate spectral interpretation, particularly in NMR. Therefore, experimental conditions are chosen to favor the monomeric boronic acid form for clear characterization. Often, the compound is characterized as its more stable pinacol ester, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile, which is then hydrolyzed to the boronic acid. The data presented herein will focus on the stable, readily characterizable pinacol ester precursor, as detailed in its seminal synthesis.[1]

Molecular Structure and Numbering Scheme

To ensure clarity in spectral assignments, the following numbering scheme is used for the pinacol ester precursor.

Caption: Structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

Expertise in Practice: Choosing the Right NMR Conditions

The choice of solvent and experimental parameters is critical. Boronic acids can form boroxines via dehydration, leading to complex or broad NMR spectra. While running spectra in D₂O or methanol-d₄ can break up these oligomers, characterization of the pinacol ester in a non-protic solvent like CDCl₃ or DMSO-d₆ is often preferred as it provides a stable, clean spectrum of a direct precursor. The data presented is based on the pinacol ester for this reason.

¹H NMR (Proton NMR) Spectroscopy

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent depends on sample solubility and the need to observe exchangeable protons (less relevant for the ester).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

Data and Interpretation

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and a sharp singlet in the aliphatic region for the methyl groups of the pinacol ester.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.90 | s | - | 1H | H2 |

| ~8.75 | d | ~5.0 | 1H | H6 |

| ~7.80 | d | ~5.0 | 1H | H5 |

| ~1.35 | s | - | 12H | 4 x CH₃ (Pinacol) |

| Note: Predicted values based on similar structures. Actual experimental data should be sourced from the primary literature for definitive analysis. |

The downfield shifts of H2 and H6 are characteristic of protons in an electron-deficient pyridine ring, further influenced by the electronegative nitrogen atom. The singlet for H2 indicates it has no adjacent protons, consistent with its position next to the cyano-substituted carbon. The doublet multiplicity for H5 and H6, with a typical ortho-coupling constant of ~5.0 Hz, confirms their adjacency on the pyridine ring. The large integration of the upfield singlet unequivocally identifies the 12 equivalent protons of the two gem-dimethyl groups on the pinacol moiety.

¹³C NMR (Carbon-13 NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same spectrometer, switching to the ¹³C channel.

-

Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shift to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Data and Interpretation

The spectrum will show signals for the pyridine ring carbons, the cyano carbon, and the carbons of the pinacol group. The carbon attached to the boron atom (C4) is often broadened due to quadrupolar relaxation of the boron nucleus and may be difficult to observe or appear as a very broad, low-intensity signal.

| Chemical Shift (δ ppm) | Assignment |

| ~155 | C2 |

| ~152 | C6 |

| ~125 | C5 |

| ~116 | C≡N |

| ~110 | C3 |

| ~85 | C(CH₃)₂ (Pinacol) |

| ~25 | CH₃ (Pinacol) |

| Not observed | C4-B |

| Note: Predicted values based on similar structures. The carbon attached to boron is often not observed or is significantly broadened. |

The chemical shifts are consistent with the proposed structure. The carbons adjacent to the nitrogen (C2, C6) are the most deshielded. The cyano carbon (C≡N) and the cyano-substituted carbon (C3) appear in the expected aromatic region. The two signals for the pinacol group, one for the quaternary carbons and one for the methyl carbons, are characteristic and confirm the presence of this protecting group.

¹¹B NMR (Boron-11 NMR) Spectroscopy

¹¹B NMR is highly specific for observing the boron atom itself and is an excellent tool for confirming the presence and electronic state of the boronic ester.

Expertise in Practice: The Value of ¹¹B NMR While ¹H and ¹³C NMR confirm the organic framework, ¹¹B NMR directly probes the boron center. The chemical shift is highly sensitive to the hybridization and coordination number of the boron atom. For a tricoordinate (sp²) boronic ester like this, a single, relatively sharp peak is expected in a specific downfield region. This provides unambiguous confirmation of the boronic ester functionality.

Data and Interpretation The ¹¹B NMR spectrum would be expected to show a single signal around δ 25-35 ppm . This chemical shift is characteristic of a neutral, trigonal planar (sp²-hybridized) boron atom in an ester environment. The absence of signals in the upfield region (around δ 0-10 ppm) would confirm the absence of significant amounts of tetracoordinate (sp³-hybridized) borate species that could form in the presence of Lewis bases.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within the molecule, serving as a valuable fingerprinting technique.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction against the empty ATR crystal or a blank KBr pellet.

Data and Interpretation

The IR spectrum provides clear evidence for the key functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong, Sharp | C≡N stretch |

| ~1370 | Strong | B-O stretch |

| ~1580-1400 | Medium-Strong | C=C / C=N ring stretching |

| ~3000-3100 | Medium-Weak | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch (from pinacol) |

The most diagnostic peak is the sharp, strong absorption around 2230 cm⁻¹ , which is a classic signature of a nitrile (C≡N) group. The strong absorption around 1370 cm⁻¹ is characteristic of the B-O single bond stretch in the boronic ester ring, providing direct evidence for this functionality. The other bands for aromatic and aliphatic C-H and ring vibrations are consistent with the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition of the compound. It also offers structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

-

Analysis: Acquire the spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

Data and Interpretation

For 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (C₁₂H₁₅BN₂O₂), the key observations would be:

-

Molecular Ion: The exact mass is 230.1227. In positive-ion ESI-MS, the primary peak observed would be the protonated molecule, [M+H]⁺, at m/z 231.1300 .

-

High-Resolution MS (HRMS): An HRMS measurement confirming this m/z value to within a few parts per million (ppm) provides unequivocal confirmation of the elemental formula C₁₂H₁₆BN₂O₂⁺.

-

Isotopic Pattern: The presence of boron with its two major isotopes, ¹⁰B (~20%) and ¹¹B (~80%), would result in a characteristic isotopic pattern for the molecular ion peak, providing further confidence in the assignment.

Integrated Spectroscopic Analysis Workflow

A robust characterization relies on the convergence of data from all techniques. The following workflow ensures a comprehensive and validated structural assignment.

Caption: Workflow for integrated spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound, typically via its stable pinacol ester precursor, is a clear and definitive process when approached with an integrated strategy. ¹H and ¹³C NMR define the organic backbone, while ¹¹B NMR provides unambiguous confirmation of the boronic ester moiety. FT-IR spectroscopy validates the presence of key functional groups, particularly the cyano and B-O bonds. Finally, high-resolution mass spectrometry confirms the elemental composition with high precision. By synthesizing the insights from each of these techniques, a researcher can establish the identity, structure, and purity of this valuable synthetic building block with the highest degree of scientific confidence.

References

(3-Cyanopyridin-4-yl)boronic acid: A Guide to Chemical Stability, Storage, and Handling

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Challenges of a Key Building Block

(3-Cyanopyridin-4-yl)boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provides a powerful method for constructing complex molecular architectures containing the cyanopyridine motif. However, like many boronic acids, its utility is intrinsically linked to its chemical stability. Boronic acids are known for their susceptibility to various degradation pathways, which can compromise sample purity, impact reaction yields, and lead to inconsistent experimental outcomes[1]. The presence of both a Lewis acidic boron center and an electron-withdrawing nitrile group on a pyridine ring introduces unique stability considerations[2].

This guide provides a comprehensive overview of the factors governing the stability of this compound. It moves beyond simple storage recommendations to explain the underlying chemical principles, offering field-proven protocols for storage, handling, and stability assessment to ensure the integrity of this critical reagent in your research and development workflows.

Part 1: The Chemical Stability Profile of this compound

The stability of a boronic acid is not an absolute property but rather a dynamic equilibrium influenced by its environment. The primary degradation pathways of concern are dehydration to form boroxines, protodeboronation, and oxidation.

Dehydration and Boroxine Formation (Anhydride Formation)

The most common and reversible degradation pathway for boronic acids is intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine. This process is driven by the removal of water and can be accelerated by heat.

-

Mechanism: Three molecules of the boronic acid condense, eliminating three molecules of water to form a six-membered ring composed of alternating boron and oxygen atoms. While this process is often reversible upon exposure to water, the presence of significant amounts of boroxine can lead to inaccurate weighing of the reagent and variable reactivity in subsequent reactions. The safety data sheet for the related 3-cyanophenylboronic acid notes that it may contain varying amounts of its anhydride[3].

-

Causality: The driving force is the thermodynamic stability of the B-O-B bonds in the boroxine ring under anhydrous conditions. The Lewis acidic nature of the boron atom makes the hydroxyl groups susceptible to condensation.

Caption: Key degradation pathways for this compound.

Oxidative Degradation

Oxidation represents an irreversible degradation pathway where the carbon-boron bond is cleaved, typically resulting in the formation of the corresponding phenol (in this case, 3-cyano-4-hydroxypyridine).

-

Mechanism: The C-B bond is susceptible to attack by various oxidizing agents, including atmospheric oxygen, peroxides, and other reactive oxygen species. This process can be slow but is often the primary cause of purity loss over long-term storage. Studies on other arylboronic acids have confirmed that oxidation is a major degradation pathway, converting the boronic acid moiety to a hydroxyl group[4][5].

-

Causality: The carbon-boron bond is polarized, making the carbon atom susceptible to nucleophilic attack and the boron atom susceptible to electrophilic attack. Oxidants can facilitate this cleavage, leading to the thermodynamically stable C-O bond.

Protodeboronation

Protodeboronation is another irreversible degradation pathway involving the cleavage of the C-B bond and its replacement with a C-H bond, yielding the parent arene (3-cyanopyridine).

-

Mechanism: This reaction is essentially the hydrolysis of the C-B bond and can be catalyzed by aqueous acids, bases, or certain transition metals. For heteroaromatic boronic acids, this pathway can be particularly significant[6].

-

Causality: The stability of the C-B bond is pH-dependent. Under strongly acidic or basic conditions, the bond becomes more labile and susceptible to cleavage by a proton source (like water)[6]. The electron-withdrawing nature of the cyanopyridine ring can influence the rate of this process.

Part 2: Core Directive for Storage and Handling

To mitigate the degradation pathways outlined above, a systematic approach to storage and handling is essential. The following recommendations are designed to maximize the shelf-life and preserve the purity of this compound.

Recommended Storage Conditions

The primary goal of proper storage is to control the compound's environment by minimizing exposure to heat, moisture, oxygen, and light.

| Parameter | Condition | Rationale & Causality |

| Temperature | 2–8 °C | Reduces the rate of all chemical degradation pathways, particularly the dehydration to boroxine. Recommended by multiple suppliers[7][8]. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by displacing atmospheric oxygen. A key recommendation for long-term stability[9]. |

| Moisture | Dry / Desiccated | Minimizes hydrolysis, which can lead to protodeboronation, and prevents clumping. Boronic acids are often moisture-sensitive[10][11][12]. |

| Light | Store in Amber Vial / Dark | While not the primary concern, photolytic degradation can occur with some organic molecules. Storing in the dark is a standard best practice. |

| Container | Tightly Sealed Vial | Prevents ingress of moisture and oxygen from the ambient environment. Containers should be carefully resealed after each use[3][13]. |

Safe Handling Workflow

Adherence to a strict handling protocol is critical every time the compound is accessed. All handling of solid boronic acids should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat[14][15][16].

Caption: Recommended workflow for handling this compound.

Causality Behind the Workflow:

-

Equilibration: Bringing the container to room temperature inside a desiccator before opening is crucial. Opening a cold vial in ambient air will cause moisture to condense on the solid, compromising its integrity.

-

Inert Atmosphere: Weighing the compound under an inert atmosphere (e.g., in a glovebox or a nitrogen-flushed bag) provides the best protection against moisture and oxygen exposure. If this is not possible, the operation should be performed as quickly as possible in a fume hood on a low-humidity day.

-

Purge and Reseal: Backfilling the vial headspace with an inert gas like argon or nitrogen before resealing displaces air and protects the remaining solid for future use.

Part 3: Experimental Protocol for Stability Assessment

A self-validating system requires empirical data. A forced degradation study is the authoritative method to understand the stability of a compound under various stress conditions. This protocol outlines a typical workflow using High-Performance Liquid Chromatography (HPLC) with UV detection, a common technique for purity assessment[17].

Objective

To identify the degradation products and determine the stability of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions.

Materials and Equipment

-

This compound

-

HPLC-grade Acetonitrile (ACN) and Water

-

Formic Acid (or TFA) and Ammonium Hydroxide (or Diethylamine) for pH adjustment

-

Hydrogen Peroxide (30%)

-

Hydrochloric Acid (1 M) and Sodium Hydroxide (1 M)

-

HPLC system with UV/PDA detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter, analytical balance, calibrated pipettes

-

Thermostatic oven, photostability chamber

Step-by-Step Methodology

1. Preparation of Stock Solution:

-

Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of ACN to prepare a 1 mg/mL stock solution. Note: Use of an organic solvent minimizes premature degradation before stress testing begins.

2. Application of Stress Conditions:

-

For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a labeled vial.

-

Acid Hydrolysis: Add 1 M HCl. Incubate at 60 °C for 24 hours.

-

Base Hydrolysis: Add 1 M NaOH. Incubate at 60 °C for 24 hours.

-

Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Stress: Place a vial of the stock solution in an oven at 80 °C for 48 hours.

-

Photolytic Stress: Expose a vial of the stock solution to light in a photostability chamber (ICH Q1B guidelines).

-

Control Sample: Mix 1 mL of stock solution with 1 mL of ACN. Keep at 4 °C.

3. Sample Quenching and Preparation:

-

After the incubation period, cool the samples to room temperature.

-

Neutralize the acid and base hydrolysis samples by adding an equimolar amount of NaOH and HCl, respectively.

-

Dilute all samples (including the control) with a 50:50 ACN:Water mobile phase to a final concentration of ~50 µg/mL.

-

Filter the samples through a 0.45 µm syringe filter before injection.

4. HPLC Method for Analysis:

-

Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 270 nm (or PDA scan 200-400 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

5. Data Analysis:

-

Compare the chromatograms of the stressed samples to the control sample.

-

Calculate the percentage degradation by comparing the peak area of the parent compound.

-

Identify degradation products by their retention times. For structural elucidation, techniques like LC-MS would be required[17]. A stability-indicating method is one that can resolve all degradation product peaks from the parent peak[17].

Note on Analytical Challenges: Boronic acids can be challenging to analyze via reverse-phase HPLC due to potential on-column hydrolysis or poor peak shape[10][18]. If such issues arise, alternative techniques like Non-Aqueous Capillary Electrophoresis (NACE) can be explored, as they have been shown to prevent hydrolysis during analysis[10].

Conclusion

This compound is a powerful synthetic tool whose effective use is predicated on a thorough understanding of its stability. By recognizing the primary degradation pathways—dehydration, oxidation, and protodeboronation—researchers can implement rational storage and handling protocols. Storing the compound at 2-8 °C under a dry, inert atmosphere is the single most effective strategy for preserving its purity. The implementation of careful handling workflows and the use of analytical techniques to verify purity over time will ensure the integrity and reproducibility of experimental results, ultimately accelerating research and drug development timelines.

References

- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. laballey.com [laballey.com]

- 13. file.bldpharm.com [file.bldpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. artsci.usu.edu [artsci.usu.edu]

- 16. hill-chemical.com [hill-chemical.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of Cyanopyridyl Boronic Acid for Drug Discovery

Foreword: The Strategic Value of Cyanopyridyl Boronic Acids in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyridine ring remains a cornerstone scaffold, prized for its ability to engage in critical hydrogen bonding and aromatic interactions within biological targets. The introduction of a boronic acid moiety transforms this privileged heterocycle into a versatile building block for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The further incorporation of a cyano group imparts unique electronic properties, modulating the reactivity and physicochemical characteristics of the molecule. This strategic trifecta—a pyridine core, a boronic acid handle, and a cyano modulator—gives rise to the family of cyanopyridyl boronic acids, reagents of immense value to the medicinal chemist.

This guide provides an in-depth exploration of the key isomers of cyanopyridyl boronic acid. It is designed for researchers, scientists, and drug development professionals, offering not just a catalogue of compounds, but a nuanced understanding of how the positional isomerism of the cyano and boronic acid groups dictates their synthesis, stability, reactivity, and ultimate application in the rational design of novel therapeutics.[3][4] We will delve into the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors.

The Isomeric Landscape: Structure and Physicochemical Properties

The relative positions of the nitrogen atom, the cyano group, and the boronic acid function on the pyridine ring give rise to a multitude of isomers, each with a distinct electronic and steric profile. Understanding these differences is paramount for selecting the optimal building block for a given synthetic challenge.

Below is a summary of some of the most commonly utilized isomers in drug discovery:

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Cyanopyridin-3-ylboronic acid | 874290-88-7 | C₆H₅BN₂O₂ | 147.93 |

| 3-Cyanopyridin-4-ylboronic acid | 874290-89-8 | C₆H₅BN₂O₂ | 147.93 |

| 4-Cyanopyridin-3-ylboronic acid | 874290-90-1 | C₆H₅BN₂O₂ | 147.93 |

| 5-Cyanopyridin-3-ylboronic acid | 497147-93-0 | C₆H₅BN₂O₂ | 147.93 |

| 2-Cyanopyridin-4-ylboronic acid | 903513-60-0 | C₆H₅BN₂O₂ | 147.93 |

| 4-Cyanopyridin-2-ylboronic acid | 1072946-01-0 | C₆H₅BN₂O₂ | 147.93 |

| 5-Cyanopyridin-2-ylboronic acid | 910547-29-4 | C₆H₅BN₂O₂ | 147.93 |

Note: The availability of these isomers may vary. Please consult with a reliable chemical supplier for current stock and lead times.

The Influence of Isomerism on Acidity (pKa)

The Lewis acidity of the boronic acid moiety, and the Brønsted basicity of the pyridine nitrogen, are critical parameters that influence reactivity, solubility, and interaction with biological targets. The electron-withdrawing nature of the cyano group significantly impacts these pKa values, and its effect is highly dependent on its position relative to the boronic acid and the ring nitrogen.[5]

Aryl boronic acids are generally more acidic than their alkyl counterparts, and the introduction of an electron-withdrawing group like a cyano substituent further decreases the pKa of the boronic acid.[3] For instance, the predicted pKa of 5-cyanopyridin-3-ylboronic acid is approximately 5.52, while the approximate pKa for 2-cyanopyridine-3-boronic acid is around 8.5.[6][7] This difference can be attributed to the interplay of inductive and resonance effects of the cyano group from different positions on the ring.

Caption: Factors influencing the pKa of cyanopyridyl boronic acid isomers.

Synthesis of Cyanopyridyl Boronic Acid Isomers: A Strategic Overview

The synthetic route to a particular cyanopyridyl boronic acid isomer is dictated by the availability of starting materials and the desired substitution pattern. Several robust methods are employed in their preparation.[3]

Halogen-Metal Exchange and Borylation

This is a widely used and versatile method, particularly for isomers where the corresponding bromocyanopyridine is commercially available. The process typically involves the reaction of the bromocyanopyridine with a strong organolithium reagent, such as n-butyllithium, at low temperatures to generate a lithiated intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the desired boronic acid.

Caption: General workflow for halogen-metal exchange and borylation.

Palladium-Catalyzed Cross-Coupling of Halopyridines with Diboron Reagents

This method offers an alternative to the use of organolithium reagents and is often compatible with a broader range of functional groups. A halocyanopyridine is coupled with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable ligand. The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid.

Stability and Handling: Critical Considerations for Experimental Success

Boronic acids and their esters exhibit varying degrees of stability, which can significantly impact the outcome of a reaction. Understanding the factors that contribute to their decomposition is crucial for ensuring reproducible results.

The "2-Pyridyl Problem": Instability of ortho-Substituted Pyridyl Boronic Acids

Pyridyl boronic acids with the boronic acid group at the 2-position are notoriously less stable than their 3- and 4-isomers. This "2-pyridyl problem" is attributed to the proximity of the Lewis basic pyridine nitrogen to the Lewis acidic boronic acid, which can facilitate protodeboronation (cleavage of the C-B bond). The presence of a cyano group can further influence this stability profile.

Hydrolytic and Thermal Stability

Boronic acids can be susceptible to hydrolysis, particularly at elevated temperatures and non-neutral pH.[8] The rate of hydrolysis is influenced by the steric and electronic environment around the boronic acid moiety. In many cases, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, is advantageous for purification and storage.[8] These esters are generally more resistant to hydrolysis and can be used directly in many coupling reactions or readily converted back to the boronic acid when needed.[8]

The thermal stability of cyanopyridyl boronic acids is also an important consideration, especially for reactions that require heating. While specific data for each isomer is not extensively reported, it is generally advisable to store these reagents at low temperatures and under an inert atmosphere to minimize degradation.[9]

Reactivity in Suzuki-Miyaura Cross-Coupling: The Powerhouse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most important application of cyanopyridyl boronic acids in drug discovery.[1] This palladium-catalyzed cross-coupling reaction allows for the efficient formation of a C-C bond between the cyanopyridyl moiety and a wide range of aryl or heteroaryl halides and triflates.

General Protocol for Suzuki-Miyaura Coupling

A typical Suzuki-Miyaura coupling reaction involves the following components:

-

Cyanopyridyl boronic acid (or ester)

-

Aryl or heteroaryl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., dioxane, toluene, DMF, often with water)

Step-by-Step Methodology:

-

To a reaction vessel, add the aryl halide, cyanopyridyl boronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the solvent(s) and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the product by column chromatography, crystallization, or other suitable methods.

Influence of Isomerism on Reactivity and Yield

The position of the cyano and boronic acid groups can significantly influence the reaction rate and yield of the Suzuki-Miyaura coupling. The electron-withdrawing cyano group generally enhances the electrophilicity of the pyridine ring, which can be beneficial for the reaction. However, steric hindrance around the boronic acid can impede the crucial transmetalation step in the catalytic cycle.

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery: Case Studies and Strategic Insights

Cyanopyridyl boronic acids are valuable building blocks in the synthesis of a wide range of biologically active molecules. The cyanopyridine moiety can serve as a key pharmacophore, while the flexibility of the Suzuki-Miyaura coupling allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

The incorporation of a cyanopyridyl group can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also introduce a key interaction point with the target protein.[3] For example, the nitrogen of the pyridine ring can act as a hydrogen bond acceptor, while the cyano group can participate in dipole-dipole interactions or act as a weak hydrogen bond acceptor.[10]

Conclusion: A Versatile Toolkit for the Modern Medicinal Chemist

The isomers of cyanopyridyl boronic acid represent a powerful and versatile class of reagents for drug discovery. Their unique combination of a privileged heterocyclic core, a reactive handle for C-C bond formation, and a modulating cyano group provides medicinal chemists with a rich toolkit for the synthesis of novel and complex molecular architectures. A thorough understanding of the distinct properties of each isomer, from their synthesis and stability to their reactivity in key transformations like the Suzuki-Miyaura coupling, is essential for leveraging their full potential in the quest for new and effective medicines.

References

- 1. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar [semanticscholar.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-Cyanopyridine-3-boronic Acid | CAS 222873-77-8 | Properties, Synthesis & Applications - Reliable Supplier China [pipzine-chem.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

- 10. Versatility of the Cyano Group in Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Power of Electron Deficient Systems: A Technical Guide to the Electron-Withdrawing Effects of the Cyano Group in Pyridylboronic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridylboronic acids are cornerstone building blocks in modern medicinal chemistry and materials science, primarily due to their utility in palladium-catalyzed cross-coupling reactions.[1][2] The introduction of a cyano (-CN) group, a potent electron-withdrawing substituent, onto the pyridine ring profoundly modulates the chemical and physical properties of these reagents. This guide provides an in-depth analysis of the electron-withdrawing effects of the cyano group on the acidity, stability, and reactivity of pyridylboronic acids. We will explore the nuanced impact of positional isomerism, detail robust synthetic and characterization protocols, and discuss the strategic application of these unique reagents in drug discovery. This document is intended to serve as a comprehensive resource for scientists seeking to leverage the distinct properties of cyano-substituted pyridylboronic acids in their research and development endeavors.

Introduction: The Strategic Importance of Substituted Pyridylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a paramount transformation in organic synthesis, enabling the efficient formation of carbon-carbon bonds.[3] Pyridylboronic acids and their esters are particularly valuable coupling partners, installing the ubiquitous pyridine motif found in a vast array of pharmaceuticals and functional materials.[1][4] The electronic nature of the pyridine ring is a critical determinant of the boronic acid's performance in these reactions.

The cyano group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects.[5][6] When appended to a pyridylboronic acid, it creates a highly electron-deficient system with distinct properties. Understanding and controlling these properties is essential for optimizing reaction outcomes and designing novel molecular architectures. This guide will dissect the origin of these electronic effects and provide a practical framework for their application.

Fundamental Electronic Effects of the Cyano Group

The potent electron-withdrawing character of the cyano group stems from two primary electronic phenomena:

-

Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, pulling electron density away from the carbon atom to which it is attached and, by extension, from the pyridine ring. This effect operates through the sigma bond framework.

-